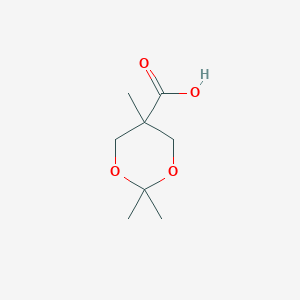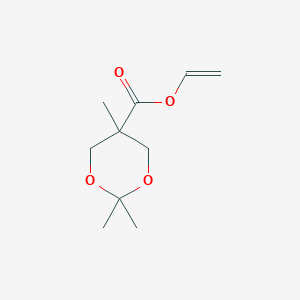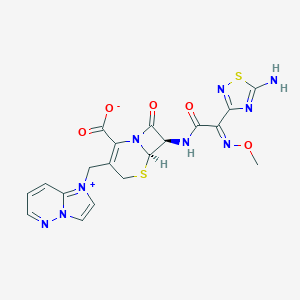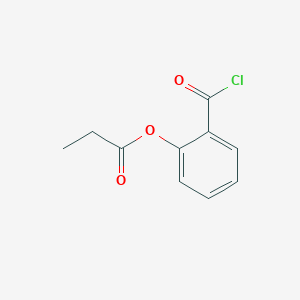
Benzoyl chloride, 2-(1-oxopropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2-(1-oxopropoxy)-, is an organic compound with the chemical formula C11H11ClO3. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. Benzoyl chloride, 2-(1-oxopropoxy)- is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
Benzoyl chloride, 2-(1-oxopropoxy)- is an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of an acylated product. The acylation reaction is commonly used in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
Benzoyl chloride, 2-(1-oxopropoxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause severe burns upon contact with the skin. It is also toxic when ingested or inhaled and can cause respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoyl chloride, 2-(1-oxopropoxy)- is a useful intermediate in the synthesis of various organic compounds. Its acylating properties make it a valuable reagent in the production of pharmaceuticals, agrochemicals, and fragrances. However, it is highly reactive and can be dangerous to handle. It is also expensive and may not be suitable for large-scale production.
Orientations Futures
There are numerous potential future directions for benzoyl chloride, 2-(1-oxopropoxy)- research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a reagent in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its biochemical and physiological effects and to develop safer handling methods.
Méthodes De Synthèse
Benzoyl chloride, 2-(1-oxopropoxy)- can be synthesized through the reaction between benzoyl chloride and 1-hydroxypropan-2-one. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Benzoyl chloride, 2-(1-oxopropoxy)- has numerous scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, antiviral drugs, and anticancer drugs. It is also used in the production of agrochemicals such as herbicides and insecticides. Additionally, benzoyl chloride, 2-(1-oxopropoxy)- is used in the production of fragrances and flavors.
Propriétés
Numéro CAS |
104989-01-7 |
|---|---|
Nom du produit |
Benzoyl chloride, 2-(1-oxopropoxy)- |
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(2-carbonochloridoylphenyl) propanoate |
InChI |
InChI=1S/C10H9ClO3/c1-2-9(12)14-8-6-4-3-5-7(8)10(11)13/h3-6H,2H2,1H3 |
Clé InChI |
JNROKWXMNAEHQG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
SMILES canonique |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
Synonymes |
Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



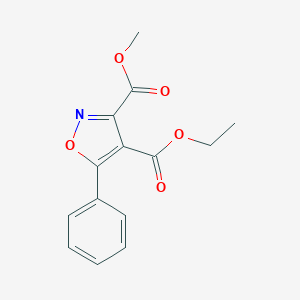
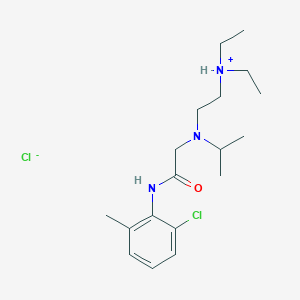
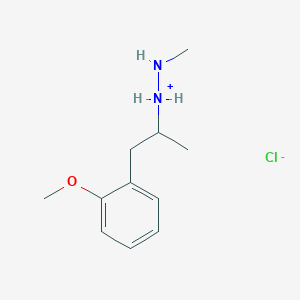
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
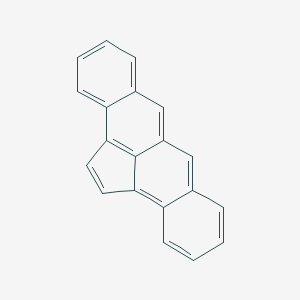
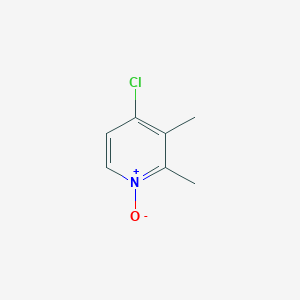
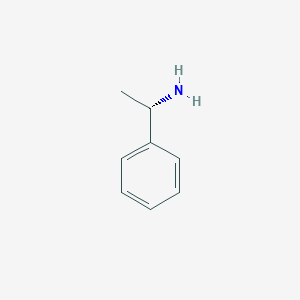
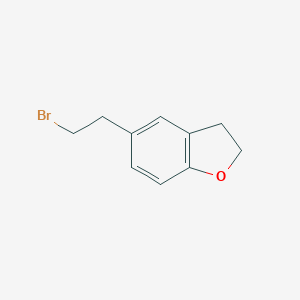
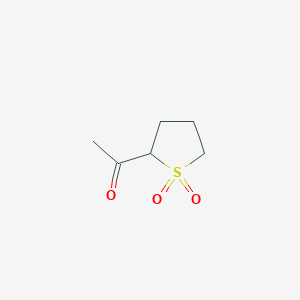
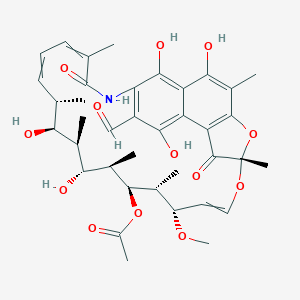
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
